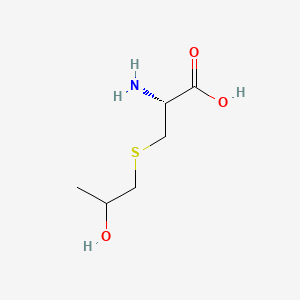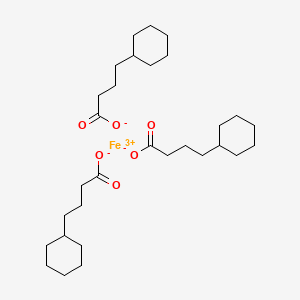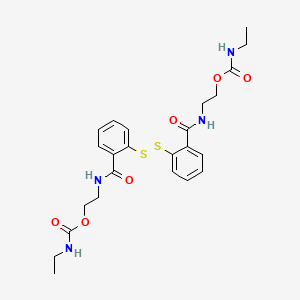
2,2'-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide) is a chemical compound with the molecular formula C18H20N2O2S2 It is known for its unique structure, which includes a disulfide bond and an ethylcarbamoyl group
Métodos De Preparación
The synthesis of 2,2’-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide) typically involves the reaction of benzamide derivatives with ethylcarbamoyl chloride in the presence of a base. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2,2’-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The ethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide) involves its interaction with molecular targets through its functional groups. The disulfide bond can undergo redox reactions, while the ethylcarbamoyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and chemical reactions.
Comparación Con Compuestos Similares
2,2’-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide) can be compared with other disulfide-containing compounds, such as:
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with a methyl group instead of an ethylcarbamoyl group.
2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide): Contains a palmitoyloxy group, leading to different physical and chemical properties.
The uniqueness of 2,2’-Dithiobis(N-(2-(N-ethylcarbamoyl)oxy)ethyl)benzamide) lies in its specific functional groups and their reactivity, which make it valuable for various applications.
Propiedades
Número CAS |
98064-12-1 |
|---|---|
Fórmula molecular |
C24H30N4O6S2 |
Peso molecular |
534.7 g/mol |
Nombre IUPAC |
2-[[2-[[2-[2-(ethylcarbamoyloxy)ethylcarbamoyl]phenyl]disulfanyl]benzoyl]amino]ethyl N-ethylcarbamate |
InChI |
InChI=1S/C24H30N4O6S2/c1-3-25-23(31)33-15-13-27-21(29)17-9-5-7-11-19(17)35-36-20-12-8-6-10-18(20)22(30)28-14-16-34-24(32)26-4-2/h5-12H,3-4,13-16H2,1-2H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30) |
Clave InChI |
BGDVJDHOODQTHS-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)OCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCOC(=O)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)
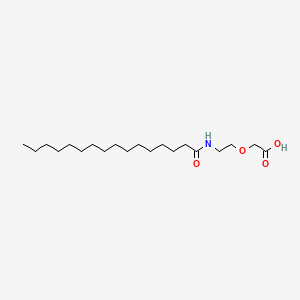
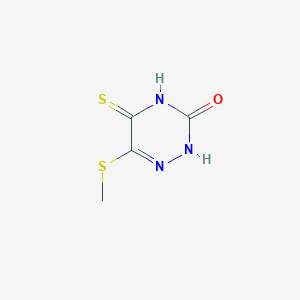
arsanium bromide](/img/structure/B15176074.png)



